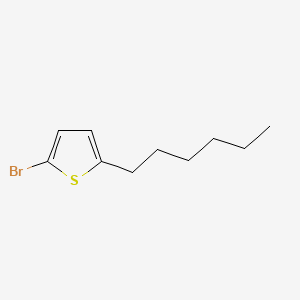

2-Bromo-5-hexylthiophene

Descripción

Significance as a Precursor in Organic Synthesis

The primary significance of 2-bromo-5-hexylthiophene in organic synthesis lies in its role as a versatile precursor for constructing more complex molecules, especially conjugated polymers. pubcompare.ai It is a fundamental starting material for the synthesis of poly(3-hexylthiophene) (P3HT), one of the most extensively studied conductive polymers. nih.govrsc.org

The reactivity of the bromine atom is central to its function as a precursor. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions include:

Grignard Metathesis (GRIM) Polymerization: This is a preferred method for synthesizing highly regioregular P3HT. cmu.edu The process typically begins with the conversion of a related starting material, 2,5-dibromo-3-hexylthiophene (B54134), into a Grignard reagent like 2-bromo-5-chloromagnesium-3-hexylthiophene. nih.govcmu.edursc.org This monomer then undergoes polymerization, often catalyzed by nickel complexes, in a controlled, chain-growth manner. cmu.edursc.orgresearchgate.net This control allows for the synthesis of polymers with specific molecular weights and low polydispersity. researchgate.net

Suzuki Coupling: this compound and its derivatives are frequently used in Suzuki cross-coupling reactions with various arylboronic acids. mdpi.comnih.gov This method allows for the selective synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives, introducing different functional groups that can tune the electronic properties of the final products. mdpi.comnih.gov

Stille Coupling: The compound is also utilized in Stille coupling reactions, which involve organotin reagents. jcu.edu.ausmolecule.com This reaction is another effective strategy for creating carbon-carbon bonds and synthesizing thiophene-based oligomers and polymers. jcu.edu.au

Furthermore, this compound can be synthesized from 3-hexylthiophene (B156222) via regioselective bromination, often using N-bromosuccinimide (NBS) in a suitable solvent system. rsc.orgkinampark.com It can also be a precursor to other important monomers, such as 2-bromo-3-hexyl-5-iodothiophene, by undergoing further halogenation. rsc.orgresearchgate.net This di-halogenated derivative offers differential reactivity, enabling selective cross-coupling at the more reactive iodine position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BrS |

| Molecular Weight | 247.19 g/mol pubcompare.ai |

| Appearance | Colorless to Light Yellow Liquid pubcompare.aitcichemicals.com |

| Boiling Point | 274°C fluorochem.co.uk |

| Flash Point | 119°C fluorochem.co.uk |

| Relative Density | 1.231 fluorochem.co.uk |

| CAS Number | 211737-28-9 fluorochem.co.uk |

Role in the Development of π-Conjugated Systems

The development of π-conjugated systems is fundamental to the progress of organic electronics, and this compound is a cornerstone material in this endeavor. π-conjugated polymers possess a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons, leading to unique electronic and optical properties. kinampark.com

This compound is the precursor to poly(3-hexylthiophene) (P3HT), a benchmark π-conjugated polymer used widely in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govmdpi.comresearchgate.net The specific attributes of the precursor directly influence the properties of the resulting polymer:

Controlled Polymerization: The bromine atom on the thiophene (B33073) ring serves as a reactive "handle" for polymerization reactions. smolecule.com Techniques like GRIM polymerization enable the synthesis of regioregular P3HT, where the hexyl side chains are all aligned in a head-to-tail (HT) configuration. cmu.edu This structural regularity is crucial because it promotes a planar polymer backbone, facilitating strong intermolecular π-π stacking and enhancing charge carrier mobility. rsc.org

Enhanced Solubility: The hexyl side chain is not just a structural element but a functional one. It imparts solubility in common organic solvents, which is essential for solution-based processing techniques used to fabricate large-area, flexible electronic devices. chemimpex.comguidechem.com

Tunable Properties: The ability to use this compound in various cross-coupling reactions allows for the creation of a wide range of thiophene-based oligomers and copolymers. mdpi.comjcu.edu.au By coupling it with other aromatic or functional units, researchers can precisely tune the energy levels (HOMO/LUMO), bandgap, and charge transport characteristics of the resulting materials for specific electronic applications. rsc.org

The end-groups of the polymer chains, which can be controlled during synthesis from precursors like this compound, also significantly impact device performance. For instance, polymers with bromine end-groups (P3HT-Br) can exhibit different electronic behaviors compared to those with hydrogen end-groups, affecting exciton (B1674681) quenching and charge trapping in solar cell applications. acs.org The use of this precursor in synthesizing well-defined π-conjugated systems is therefore a key strategy for advancing the efficiency and stability of organic electronic devices. chemimpex.com

Table 2: Application of this compound in Key Synthesis Reactions

| Reaction Type | Catalyst System (Example) | Reactant Type (Example) | Product Type | Reference |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) Polymerization | Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | Regioregular poly(3-hexylthiophene) (P3HT) | nih.govcmu.edu |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | Arylboronic acids | 5-Aryl-2-bromo-3-hexylthiophene derivatives | mdpi.comnih.gov |

| Stille Cross-Coupling | Not specified | Organostannanes | Thiophene oligomers | jcu.edu.au |

| Kumada Coupling | Ni(dppp)Cl₂ | Grignard reagents | Alkylated thiophenes | rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIYDKGTGHFTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441801 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211737-28-9 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Hexylthiophene

Direct Halogenation Routes

The most common and straightforward method for synthesizing 2-bromo-5-hexylthiophene is through the direct electrophilic bromination of 2-hexylthiophene (B90786). This reaction takes advantage of the electron-rich nature of the thiophene (B33073) ring, which directs halogenation preferentially to the C5 position (alpha to the sulfur atom and adjacent to the existing alkyl group).

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in a polar aprotic solvent like N,N-dimethylformamide (DMF). figshare.com The reaction is typically performed in the dark to prevent radical side reactions that can be initiated by light. figshare.com The use of NBS is favored because it provides a controlled source of electrophilic bromine, minimizing over-bromination which can lead to the formation of dibrominated byproducts. happycampus.com The reaction proceeds with high regioselectivity for the vacant alpha-position (C5) of the 2-hexylthiophene starting material.

One documented procedure involves adding NBS portionwise to a solution of 2-hexylthiophene in DMF at 0°C under darkness. figshare.com The reaction mixture is stirred for a set duration before being processed to isolate the final product. figshare.com

| Brominating Agent | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 0°C to Room Temperature | 53% | |

| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 0°C | Not specified | figshare.com |

Functionalization of Thiophene Ring Systems

An alternative to direct halogenation involves a multi-step approach starting from a simpler thiophene precursor. This method builds the molecule by first introducing the hexyl group and subsequently performing the bromination. This strategy offers versatility and control in constructing substituted thiophenes.

A typical sequence is a two-step process:

Alkylation of the Thiophene Ring : The hexyl group is first introduced onto the thiophene ring. This can be accomplished through methods like lithiation. For instance, thiophene can be deprotonated at the 2-position using a strong base such as n-butyllithium (n-BuLi) to form 2-lithiothiophene. jcu.edu.au This highly reactive organolithium intermediate is then quenched with an alkyl halide, such as 1-bromohexane, to yield 2-hexylthiophene. jcu.edu.auwiley-vch.de

Bromination of the Alkylated Thiophene : The 2-hexylthiophene synthesized in the first step is then subjected to bromination, as detailed in the direct halogenation route (Section 2.1). The presence of the C2-hexyl group directs the incoming bromine atom to the C5 position, resulting in the desired this compound. figshare.com

This functionalization pathway is fundamental in creating a variety of substituted thiophenes. For example, similar principles of regioselective functionalization are seen in palladium-catalyzed cross-coupling reactions, like the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids, which shows a preference for reaction at the C5 position. mdpi.comresearchgate.netnih.gov While not a direct synthesis of the title compound, these reactions underscore the strategic importance of controlling reactivity at specific positions on the thiophene ring.

| Step | Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Alkylation | i) n-Butyllithium (n-BuLi) ii) 1-Bromohexane | 2-Hexylthiophene | jcu.edu.auwiley-vch.de |

| 2 | Bromination | N-Bromosuccinimide (NBS) in DMF | This compound | figshare.com |

Chemical Transformations and Derivatizations of 2 Bromo 5 Hexylthiophene

Halogen Dance Reactions of 2-Bromo-5-hexylthiophene

Base-Mediated Rearrangements

The treatment of this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can induce a halogen dance, leading to the migration of the bromine atom. A notable example involves the reaction of this compound with LDA at low temperatures, followed by quenching with an electrophile. For instance, when this compound is treated with LDA and then with 1-formylpiperidine, it undergoes a halogen dance to yield 3-bromo-2-formyl-5-hexylthiophene in high yield. whiterose.ac.uk This transformation highlights the synthetic utility of the halogen dance in introducing functionality at a position that was previously unsubstituted.

The reaction is initiated by deprotonation of the thiophene (B33073) ring by LDA. The resulting lithiated intermediate can then undergo a series of intermolecular bromine and lithium exchanges, ultimately leading to a more thermodynamically stable lithiated species, which is then trapped by the electrophile. The conditions for this rearrangement are critical; the reaction is typically initiated at a very low temperature (-78 °C) and then allowed to warm to room temperature over an extended period to facilitate the rearrangement. whiterose.ac.uk

| Starting Material | Base | Electrophile | Product | Yield |

| This compound | LDA | 1-Formylpiperidine | 3-Bromo-2-formyl-5-hexylthiophene | 88% whiterose.ac.uk |

Mechanistic Investigations of Halogen Dance

The mechanism of the halogen dance reaction is complex and has been the subject of theoretical studies. Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the reaction for a thiophene substrate. whiterose.ac.uknih.gov These studies suggest that the reaction proceeds through a series of lithium-halogen exchange steps.

The initial step is the deprotonation of the thiophene ring by the base. For this compound, this would likely occur at the C3 or C4 position. The resulting lithiated intermediate is not stable and can undergo an intermolecular exchange with another molecule of this compound. The driving force for the rearrangement is the formation of a more stable lithiated intermediate. ias.ac.in

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations due to the presence of the reactive C-Br bond. Suzuki-Miyaura, Kumada, and Stille couplings are among the most utilized methods for the derivatization of this compound.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, is a highly effective method for the arylation of this compound. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, leads to the formation of 5-aryl-2-bromo-3-hexylthiophene derivatives in moderate to good yields. nih.gov The choice of solvent can influence the reaction outcome, with 1,4-dioxane (B91453) often providing better results than toluene (B28343) due to the higher solubility of the arylboronic acids. semanticscholar.org

Below is a table summarizing the Suzuki-Miyaura coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids, which demonstrates the regioselective coupling at the 5-position, leaving the 2-bromo position intact under controlled conditions. This selectivity is attributed to the higher reactivity of the C5-Br bond in this system.

| Arylboronic Acid | Product | Solvent | Yield (%) |

| 4-Methylphenylboronic acid | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | Dioxane/H₂O | 75 researchgate.net |

| 3,5-Dimethylphenylboronic acid | 2-Bromo-3-hexyl-5-(3,5-dimethylphenyl)thiophene | Dioxane/H₂O | 70 researchgate.net |

| 4-Methoxyphenylboronic acid | 2-Bromo-3-hexyl-5-(4-methoxyphenyl)thiophene | Dioxane/H₂O | 68 researchgate.net |

| 4-Chlorophenylboronic acid | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | Dioxane/H₂O | 77 researchgate.net |

| 4-Iodophenylboronic acid | 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene | Dioxane/H₂O | 69 researchgate.net |

| 3-Chloro-4-fluorophenylboronic acid | 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | Dioxane/H₂O | 68 researchgate.net |

| 4-(Methylthio)phenylboronic acid | 2-Bromo-3-hexyl-5-(4-(methylthio)phenyl)thiophene | Dioxane/H₂O | 62 researchgate.net |

| 3-Acetylphenylboronic acid | 2-Bromo-5-(3-acetylphenyl)-3-hexylthiophene | Dioxane/H₂O | 72 researchgate.net |

Kumada Coupling for Alkyl and Aryl Substitutions

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. organic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds between sp² and sp³ hybridized carbons. This compound can be effectively coupled with both alkyl and aryl Grignard reagents.

This reaction is extensively used in the synthesis of poly(3-hexylthiophene) (P3HT), a benchmark conductive polymer. rsc.orgresearchgate.net In this context, 2-bromo-5-chloromagnesio-3-hexylthiophene, formed from the corresponding dihalothiophene, undergoes Kumada catalyst-transfer condensation polymerization. rsc.org Nickel catalysts, such as Ni(dppp)Cl₂, are commonly employed for this polymerization. jcu.edu.augoogle.com

The coupling of this compound with Grignard reagents can also be used to introduce a variety of alkyl and aryl substituents. The reaction conditions typically involve an ethereal solvent like THF or diethyl ether. google.com

| Grignard Reagent | Catalyst | Product | Yield (%) |

| Hexylmagnesium bromide | Ni(dppp)Cl₂ | 3-Hexylthiophene (B156222) | ~73 google.com |

| Arylmagnesium bromide | Pd(PPh₃)₂Cl₂ | 2-Aryl-5-hexylthiophene | 66-73 rsc.org |

Stille Coupling Strategies

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups and is a valuable tool for the derivatization of this compound.

For instance, this compound can be coupled with organostannanes to form more complex thiophene-based structures. A study reported the Stille coupling of this compound with a stannylated 3,4-ethylenedioxythiophene (B145204) (EDOT) derivative to produce a dimer in a yield of 33-73%. jcu.edu.au The reaction is typically carried out in a solvent like chlorobenzene (B131634) using a palladium catalyst such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(o-Tol)₃. jcu.edu.au

The Stille coupling is also employed in the synthesis of oligothiophenes. For example, the coupling of a bromo-alkylthiophene with a bis(tributylstannyl)bithiophene can lead to the formation of a quaterthiophene. jcu.edu.au

| Organotin Reagent | Catalyst System | Product | Yield (%) |

| 2-(Tributylstannyl)-3,4-ethylenedioxythiophene | Pd₂(dba)₃ / P(o-Tol)₃ | Dimer of 5-hexylthiophene and EDOT | 33-73 jcu.edu.au |

| 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | Pd(PPh₃)₄ | Quaterthiophene derivative | 86 jcu.edu.au |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) represents a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. In the case of this compound, the electron-rich thiophene ring is not inherently suited for classical NAS, which typically requires strong electron-withdrawing groups to activate the ring. However, the bromine atom at the 2-position can be displaced by potent nucleophiles, often facilitated by transition metal catalysts or under specific reaction conditions.

The general mechanism for NAS on haloaromatic compounds proceeds via an addition-elimination pathway, forming a transient, negatively charged intermediate known as a Meisenheimer complex. ossila.com The stability of this intermediate is crucial for the reaction to proceed. For this compound, the bromine atom serves as the leaving group that can be replaced by various nucleophiles. evitachem.com The reactivity in these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions employed. For instance, nucleophiles such as amines (amination), thiols (thiolation), and cyanides (cyanation) can potentially replace the bromine atom, leading to the formation of new functionalized thiophene derivatives. evitachem.com These transformations allow for the introduction of a diverse range of functional groups, significantly expanding the synthetic utility of this compound for creating more complex molecular structures. The analogous compound, 2-bromo-5-decylthiophene, is also noted for its accessibility to functionalization through nucleophilic aromatic substitution reactions. ossila.com

Further Functionalization at Unsubstituted Thiophene Positions

While the bromine atom at the C5 position (α-position) is the primary site for cross-coupling reactions, functionalization at the unsubstituted C3 and C4 positions (β-positions) of the thiophene ring presents a greater challenge due to their lower intrinsic reactivity. researchgate.net However, achieving C-H functionalization at these positions is crucial for synthesizing multi-substituted thiophenes with tailored electronic and physical properties.

Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy to selectively introduce aryl groups at the less reactive β-positions. Research has demonstrated that under specific catalytic conditions, it is possible to achieve C-H functionalization at the C4 position of 2-aryl-5-hexylthiophene derivatives. rsc.org For example, in a study involving 2-(2-bromophenyl)-5-hexylthiophene, direct heteroarylation was achieved at the C4 position of the thiophene ring. rsc.org This transformation proceeds via a palladium-catalyzed 1,4-migration mechanism, enabling the formation of a C-C bond at the otherwise unreactive β-position. rsc.org

This methodology tolerates various functional groups and has been used to synthesize a range of 4-heteroarylated thiophene derivatives. The table below summarizes the results of the palladium-catalyzed β-heteroarylation of a this compound derivative with different heteroaryl partners.

Table 1: Palladium-Catalyzed β-Heteroarylation of 2-(2-Bromophenyl)-5-hexylthiophene (1b) rsc.org

| Heteroaryl Partner | Product | Yield (%) |

|---|---|---|

| 2-Acetylthiophene | 4b | 57 |

| Cyclopropyl-2-thienylketone | 5b | 61 |

This regioselective functionalization highlights a sophisticated strategy to overcome the inherent reactivity patterns of the thiophene ring, opening pathways to novel and complex thiophene-based molecular architectures. The ability to introduce substituents at the C4 position is particularly valuable for fine-tuning the electronic properties and morphology of materials used in organic electronics. rsc.org

Strategies for End-Capping Semiconducting Molecules

This compound is a key reagent used for "end-capping" in the synthesis of organic semiconducting small molecules and polymers. ossila.comchemimpex.com End-capping is a synthetic strategy used to terminate the ends of a conjugated oligomer or polymer chain with specific functional groups. This process is critical for several reasons: it controls polymerization, prevents further uncontrolled reactions, enhances the solubility and processability of the final material, and crucially, fine-tunes the material's electronic properties, such as the HOMO/LUMO energy levels. ossila.com

The bromine atom on this compound makes it an ideal end-capping agent as it can readily participate in palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings. ossila.comsmolecule.com This allows for its attachment to the terminus of a growing polymer chain or the core of a small molecule. The hexyl chain imparts improved solubility in organic solvents, which is essential for the solution-based processing of organic electronic devices. ossila.comchemimpex.com

A prominent application is in the synthesis of donor-acceptor-donor (D-A-D) type molecules for dye-sensitized solar cells (DSSCs) and small-molecule semiconductors for organic field-effect transistors (OFETs). ossila.com For instance, 2-bromo-5-decylthiophene, a compound with a longer alkyl chain, has been used as an end-capping precursor for thiophene-phenylene oligomers that exhibited high charge carrier mobilities. ossila.com Similarly, this compound is employed to cap polymer chains like poly(3-hexylthiophene) (P3HT). However, it has been noted that bromo-terminated P3HT can act as an exciton (B1674681) quenching and charge trapping site, which could potentially lower the performance of organic solar cells. mdpi.com

In a specific synthetic example, a fluorene-thiophene oligomer (DHF4TF) was synthesized using a Stille coupling reaction between 5,5'-bis-tributylstannyl-2,2'-bithiophene and an end-capping agent derived from 2-bromothiophene, demonstrating the practical application of this strategy in creating defined, high-performance semiconducting materials. acs.org

Role of 2 Bromo 5 Hexylthiophene and Its Derivatives in Conjugated Oligomer and Polymer Synthesis

Precursor Synthesis to Monomers for Poly(3-hexylthiophene) (P3HT)

The creation of high-quality P3HT begins with the precise synthesis of its monomeric building blocks. These monomers are typically derived from 3-hexylthiophene (B156222) through carefully controlled halogenation reactions.

2-Bromo-3-hexylthiophene (B1249596) serves as a crucial intermediate in the synthesis of more complex monomers for polymerization. A common method for its synthesis involves the free-radical bromination of 3-hexylthiophene. One established procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as carbon tetrachloride. The reaction progress can be monitored using gas chromatography to ensure the reaction proceeds to completion, which is typically when the concentration of the starting material, 3-hexylthiophene, is below 1%. The structure of the resulting 2-bromo-3-hexylthiophene product is confirmed through infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy.

Kinetic studies on the bromination of 3-hexylthiophene with NBS in dimethylformamide have determined that the reaction is first-order. A proposed mechanism suggests that NBS acts as an electrophile, first attacking the more reactive 2-position of the 3-hexylthiophene ring.

Table 1: Synthesis of 2-Bromo-3-hexylthiophene

| Starting Material | Reagent | Solvent | Key Features |

|---|---|---|---|

| 3-Hexylthiophene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reaction monitored by Gas Chromatography. |

2,5-Dibromo-3-hexylthiophene (B54134) is a primary monomer used in Grignard metathesis polymerization (GRIM) to produce P3HT. This compound can be synthesized directly from 3-hexylthiophene. One method involves using a 48% solution of hydrobromic acid and a 34% hydrogen peroxide solution. This procedure, when carried out at controlled temperatures, can yield the product with high purity (96.9%) and in high yield (97%).

Alternatively, the synthesis can be achieved through the bromination of 3-hexylthiophene using NBS. This reaction can be performed as a batch process or in a more advanced low-pressure flow reactor, which has been shown to significantly increase the space-time yields compared to conventional batch chemistry. The process involves the initial formation of 2-bromo-3-hexylthiophene, followed by a second bromination at the 5-position. The synthesis of 2,5-dibromo-3-hexylthiophene is a critical step for subsequent polymerization reactions, including Suzuki cross-coupling reactions where it is reacted with various arylboronic acids.

Table 2: Selected Synthesis Methods for 2,5-Dibromo-3-hexylthiophene

| Starting Material | Reagents | Temperature Profile | Yield/Purity | Reference |

|---|---|---|---|---|

| 3-Hexylthiophene | 48% HBr, 34% H2O2 | Cooled to -5 °C, then warmed to 20 °C | 97% Yield, 96.9% Purity |

For certain controlled polymerization techniques, an unsymmetrically halogenated monomer is required. 2-Bromo-5-iodo-3-hexylthiophene is a key monomer for Kumada catalyst-transfer polycondensation (KCTP) because the differential reactivity of the C-I and C-Br bonds allows for regioselective Grignard formation.

The synthesis is typically achieved by iodinating 2-bromo-3-hexylthiophene. A common procedure involves reacting 2-bromo-3-hexylthiophene with N-iodosuccinimide (NIS) in a solvent mixture, such as chloroform (B151607) and acetic acid. The reaction is initially cooled and then stirred at room temperature in the dark. Purification by silica (B1680970) gel column chromatography yields the final product as a pale yellow oil with a high yield (92%). The structure is confirmed by 1H-NMR spectroscopy. This monomer is then used to generate the Grignard reagent necessary for polymerization.

Controlled Polymerization Techniques utilizing Hexylthiophene Monomers

The development of controlled polymerization methods has been pivotal in producing P3HT with well-defined properties, such as controlled molecular weights, low polydispersity, and high regioregularity. These characteristics are essential for the performance of P3HT in electronic applications.

Kumada catalyst-transfer polycondensation (KCTP), also known as Grignard metathesis polymerization (GRIM), is a powerful chain-growth polymerization method for synthesizing well-defined conjugated polymers. This technique is particularly effective for producing highly regioregular P3HT. The polymerization of monomers like 2-bromo-5-chloromagnesio-3-hexylthiophene (formed from 2,5-dibromo-3-hexylthiophene) or the Grignard reagent of 2-bromo-5-iodo-3-hexylthiophene with a nickel catalyst, such as Ni(dppp)Cl2, proceeds in a living, chain-growth manner.

This control allows for the synthesis of polymers with targeted molecular weights and narrow molecular weight distributions (low polydispersity). The "living" nature of the polymerization has been confirmed through kinetic studies and experiments involving the sequential addition of monomers to create block copolymers. The use of external initiators, such as aryl halides, can further enhance the initiation efficiency and lead to polymers with even higher regioregularity and lower polydispersity. KCTP represents a significant advancement over traditional step-growth condensation methods, offering precise control over the polymer architecture.

Table 3: Features of Kumada Catalyst-Transfer Polycondensation (KCTP)

| Feature | Description |

|---|---|

| Mechanism | Chain-growth polymerization. |

| Monomers | 2-bromo-5-chloromagnesio-3-hexylthiophene, Grignard reagent of 2-bromo-5-iodo-3-hexylthiophene. |

| Catalysts | Nickel complexes, e.g., Ni(dppp)Cl2, Ni(dppe)Cl2. |

| Polymer Properties | Controlled molecular weight, low polydispersity, high regioregularity. |

The mechanism of KCTP is distinct from classical step-growth polycondensation and is key to its controlled nature. The process is understood to proceed via an intramolecular "catalyst-transfer" or "ring-walking" mechanism.

The polymerization cycle involves several key steps:

Oxidative Addition (OA): The Ni(0) catalyst oxidatively adds to the C-Br bond of an incoming monomer.

Transmetalation (TM): The Grignard moiety of another monomer displaces the halide on the nickel center.

Reductive Elimination (RE): A new C-C bond is formed, coupling the two monomer units and regenerating the Ni(0) catalyst.

Crucially, after reductive elimination, the nickel catalyst does not dissociate into the solution. Instead, it undergoes an intramolecular transfer to the end of the newly elongated polymer chain, where it remains associated and ready to insert into the next monomer. This "catalyst-transfer" process ensures that polymerization proceeds from the end of the growing chain, characteristic of a chain-growth mechanism. This mechanism prevents random coupling between polymer chains, which is common in step-growth processes, and thus allows for the synthesis of polymers with low polydispersity.

Kumada Catalyst-Transfer Polycondensation (KCTCP) for Regioregular Polymers

Influence of Catalysts on Polymerization Mechanism

The mechanism of polymerization and the resulting polymer's characteristics are significantly influenced by the choice of catalyst. In Stille coupling, a widely used method for synthesizing conjugated polymers, palladium catalysts are commonly employed. wikipedia.orgwiley-vch.demdpi.com The catalytic cycle for the Stille reaction involves oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organotin reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com The nature of the ligands on the palladium catalyst can affect the rate and efficiency of these steps. For instance, electron-rich and sterically hindered ligands can accelerate the coupling reaction. harvard.edu

In Kumada catalyst-transfer polycondensation (KCTP), nickel complexes are frequently used. The mechanism involves the formation of a Grignard reagent from a dihalo-thiophene monomer, which then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl2. cmu.eduacs.org The polymerization is believed to proceed through a chain-growth mechanism where the nickel catalyst remains associated with the growing polymer chain. acs.org This "catalyst transfer" mechanism allows for the synthesis of polymers with controlled molecular weights and low polydispersity. The proposed mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to the Stille reaction. researchgate.net

External Initiation Strategies for Polymerization Control

To achieve greater control over the polymerization process, external initiation strategies have been developed for Kumada catalyst-transfer polycondensation. This approach involves using a pre-synthesized initiator complex to start the polymerization, allowing for better control over the molecular weight and end-groups of the resulting polymer. researchgate.net For instance, complexes like cis-chloro(phenyl)(dppp)nickel(II) and cis-chloro(o-tolyl)(dppp)nickel(II) have been used as external initiators for the polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene. researchgate.net This method has been shown to produce fully regioregular P3HT with controlled molecular weights and narrow molecular weight distributions. researchgate.net The use of external initiators with specific ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), has been crucial in achieving this level of control, as previous attempts with other ligands like PPh3 resulted in polymers with broad molecular weight distributions. researchgate.net The choice of the aryl group on the initiator can also be used to introduce specific end-groups onto the polymer chain. researchgate.net

Grignard Metathesis (GRIM) Polymerization for Regioregular Polymers

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophenes), including P3HT. core.ac.ukacs.org This method involves the treatment of a 2,5-dihalo-3-alkylthiophene, such as 2,5-dibromo-3-hexylthiophene, with a Grignard reagent to form a mixture of magnesiated isomers. acs.org The subsequent addition of a nickel catalyst, typically Ni(dppp)Cl₂, initiates polymerization. acs.orgtdl.org A key feature of GRIM polymerization is its ability to produce highly regioregular polymers, with head-to-tail (HT) couplings often exceeding 95%. acs.org This high regioselectivity is attributed to a combination of kinetic and thermodynamic factors arising from steric and electronic effects during the catalytic cycle. acs.org The less sterically hindered 2-bromo-5-magnesiated isomer is preferentially incorporated into the polymer chain. cmu.edu

Catalyst Effects in GRIM Polymerization (Ni vs. Pd vs. Pt)

The choice of the transition metal catalyst has a profound impact on the outcome of GRIM polymerization. Nickel, palladium, and platinum complexes have been investigated as catalysts, with nickel demonstrating superior performance for achieving controlled, living-like polymerization. tdl.orgrsc.orgresearchgate.net

Nickel catalysts , such as Ni(dppe)Cl₂ and Ni(dppp)Cl₂, are highly effective in producing regioregular, low-polydispersity P3HT with well-defined molecular weights. tdl.orgrsc.orgresearchgate.net This is consistent with a "living" chain-growth mechanism where the nickel catalyst acts as an initiator and remains associated with the growing polymer chain. tdl.orgrsc.orgresearchgate.net This allows for a linear increase of molecular weight with monomer conversion. rsc.org

Palladium catalysts , in contrast, lead to a step-growth polymerization mechanism. tdl.orgrsc.orgresearchgate.net This results in polymers with lower regioregularity (less than 80% head-to-tail couplings) and broader molecular weight distributions. tdl.orgrsc.orgresearchgate.net Kinetic and computational studies suggest that the palladium catalyst is more prone to dissociating from the growing polymer chain, leading to side reactions that disrupt the chain-growth process. tdl.orgrsc.orgresearchgate.net

Platinum catalysts have shown very low activity in GRIM polymerization, yielding only low molecular weight products such as dimers and small oligomers. tdl.orgrsc.orgresearchgate.net

The distinct behaviors of these metal catalysts are attributed to differences in their electronic properties and their ability to form stable intermediates within the catalytic cycle.

Living Chain-Growth Characteristics

GRIM polymerization, particularly when catalyzed by nickel complexes, exhibits characteristics of a living chain-growth polymerization. core.ac.ukrsc.org This "quasi-living" nature allows for the synthesis of polymers with predetermined molecular weights and relatively narrow molecular weight distributions (polydispersity indices, PDIs, typically between 1.2 and 1.5). core.ac.uk Evidence for the living nature of this polymerization includes:

The molecular weight of the polymer being a function of the molar ratio of the monomer to the nickel initiator. cmu.educore.ac.uk

A linear increase in molecular weight with monomer conversion. rsc.org

The ability to perform sequential monomer addition to create block copolymers. core.ac.uk For example, the synthesis of poly(3-hexylthiophene)-b-poly(3-dodecylthiophene) has been demonstrated by adding the second monomer after the first has been consumed. core.ac.uk

While the polymerization is often described as "living," some studies suggest that transfer or diffusion of the transition metal species from one polymer chain to another can occur, indicating that the process may not be strictly living under all conditions. figshare.com

Direct Arylation Polymerization (DArP) for Conjugated Polymers

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for the synthesis of conjugated polymers. researchgate.netrsc.org DArP proceeds through a C-H activation pathway, which eliminates the need for pre-functionalization of the monomer with organometallic reagents (e.g., organotin or organoboron compounds). rsc.org For the synthesis of P3HT, 2-bromo-3-hexylthiophene can be directly polymerized using a palladium catalyst. researchgate.net

However, a challenge in DArP of 3-substituted thiophenes is the potential for β-defects, where coupling occurs at the 4-position of the thiophene (B33073) ring instead of the desired 5-position. researchgate.netacs.org This can negatively impact the polymer's properties. researchgate.net Research has focused on optimizing reaction conditions to minimize these defects. Factors such as lowering the reaction temperature, reducing the catalyst loading, and using bulky carboxylate ligands (e.g., neodecanoic acid) have been shown to improve the regioregularity of P3HT synthesized via DArP. researchgate.net Under optimized conditions, DArP can produce P3HT with properties comparable to that obtained from Stille polymerization. researchgate.net

Control over Molecular Weight and Polydispersity in Polymerization

The ability to control the molecular weight (MW) and polydispersity (PDI) of conjugated polymers is crucial for tailoring their properties for specific applications. In polymerization methods like GRIM and Kumada catalyst-transfer polycondensation, a significant degree of control can be achieved.

The living, chain-growth nature of nickel-catalyzed GRIM polymerization allows for the molecular weight to be controlled by adjusting the monomer-to-initiator ratio. cmu.educore.ac.uk This relationship allows for the synthesis of polymers with predictable molecular weights. cmu.educore.ac.uk Furthermore, these methods typically yield polymers with relatively narrow polydispersity indices (PDI < 1.5). cmu.educore.ac.uk

External initiation strategies in Kumada catalyst-transfer polycondensation provide an additional layer of control. By using well-defined initiator complexes, it is possible to produce polymers with even narrower molecular weight distributions and precisely defined end-groups. researchgate.net

In contrast, step-growth polymerizations, such as palladium-catalyzed GRIM or some DArP methods, generally offer less control over molecular weight and result in broader polydispersity. rsc.orgresearchgate.net However, optimization of DArP conditions has shown that it is possible to achieve better control over these parameters. researchgate.net

The table below summarizes the typical molecular weight and polydispersity characteristics for P3HT synthesized by different methods.

| Polymerization Method | Catalyst | Typical Molecular Weight (kDa) | Typical Polydispersity Index (PDI) |

|---|---|---|---|

| GRIM (Ni-catalyzed) | Ni(dppp)Cl₂ | 5 - 50 | 1.2 - 1.5 |

| GRIM (Pd-catalyzed) | Pd(dppe)Cl₂ | Variable | > 2.0 |

| DArP (Optimized) | Pd(OAc)₂ | ~20 | ~2.8 |

| Stille Coupling | Pd(PPh₃)₄ | 15 - 25 | 2.5 - 2.8 |

Synthesis of Complex Polymeric Architectures

The versatility of 2-bromo-5-hexylthiophene and its derivatives, particularly 2,5-dibromo-3-hexylthiophene, as monomers in controlled polymerization reactions has enabled the synthesis of a wide array of complex polymeric architectures. These advanced structures, including block copolymers, star-shaped polymers, and end-functionalized polymers, leverage the unique electronic and physical properties of the poly(3-hexylthiophene) (P3HT) block while incorporating other functionalities. The precise control over molecular weight, low dispersity, and introduction of specific functional groups are hallmarks of these synthetic strategies, which primarily rely on chain-growth mechanisms like Grignard Metathesis (GRIM) polymerization.

Block Copolymers Incorporating Hexylthiophene Units

The synthesis of block copolymers containing a conjugated P3HT block and either a flexible coil block (rod-coil) or another rigid conjugated block (rod-rod) is a significant area of research. These materials self-assemble into distinct nanostructures, which are highly desirable for applications in organic electronics.

Rod-Coil Block Copolymers: A common strategy to synthesize rod-coil block copolymers involves preparing a functionalized P3HT macroinitiator, which is then used to initiate the polymerization of a second, non-conjugated monomer. For instance, a vinyl-terminated P3HT can be synthesized via GRIM polymerization and subsequently converted to a macroinitiator for Atom Transfer Radical Polymerization (ATRP). cmu.edu This P3HT macroinitiator can then be used to polymerize monomers like methyl methacrylate (B99206) (MMA) or various acrylates, yielding well-defined P3HT-b-poly(acrylate) or P3HT-b-PMMA block copolymers. cmu.edujca.edu.vn Another approach involves using a hydroxy-terminated P3HT, modifying it with 2-bromopropionyl bromide to create a macroinitiator for ATRP. mdpi.com The combination of GRIM for the P3HT block and living polymerization techniques like ATRP for the coil block allows for precise control over the architecture of the final copolymer. cmu.edu

Rod-Rod Block Copolymers: All-conjugated rod-rod block copolymers are synthesized by the sequential addition of different thiophene-based monomers. Well-controlled rod-rod block copolymers, such as poly(3-hexylthiophene)-b-poly(3-phenoxymethylthiophene), have been successfully prepared through nickel-catalyzed coupling polymerization. acs.org This sequential monomer addition, often performed under GRIM conditions, allows for the creation of materials with tailored electronic properties. For example, donor-acceptor type rod-rod block copolymers like poly(3-hexylthiophene)-b-poly(benzotriazole) (P3HT-b-PBTz) can be prepared, which are beneficial for charge separation in organic solar cells. mdpi.com

| Block Copolymer | Synthetic Method | P3HT Mn (kDa) | Total Mn (kDa) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| P3HT-b-poly(2-vinyl pyridine) | GRIM / Anionic Polymerization | 7.0 | - | 1.17 | nsrrc.org.tw |

| P3HT-b-poly(methyl acrylate) | GRIM / ATRP | 10.0 | 22.0 | 1.30 | cmu.edu |

| P3HT-b-poly(t-butyl acrylate) | GRIM / ATRP | 10.0 | 31.0 | 1.20 | cmu.edu |

| P3HT-b-poly(furfuryl methacrylate) | GRIM / Metal-Free ATRP | 9.0 | - | ≤ 1.3 | researchgate.net |

Star-Shaped Conjugated Polymers

Star-shaped polymers, consisting of multiple P3HT arms radiating from a central core, exhibit unique solution and solid-state properties compared to their linear analogues due to their three-dimensional architecture. The synthesis of these materials can be approached through two primary methods: the "core-first" or "arm-first" approach.

In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For example, a "core-first" synthesis of a 6-arm star-like P3HT has been demonstrated using a hexaphenylbenzene (B1630442) core with hexa-functional Ni-bipyridyl-based initiators that mediate Kumada polycondensation of 2-bromo-5-chloromagnesio-3-hexylthiophene. researchgate.net

The "arm-first" method involves synthesizing linear P3HT arms first and then attaching them to a multifunctional core. Star-shaped P3HT with three arms has been synthesized by attaching pre-formed P3HT chains to propeller-like triphenylamine (B166846) or planar triphenylbenzene cores via Suzuki coupling. researchgate.netvista.gov.vn These star polymers were found to be soluble in common organic solvents and exhibited number-average molecular weights ranging from 6,000 to 7,200 g/mol . researchgate.net The choice of the core structure has been shown to play a critical role in the aggregation of the polymer chains and, consequently, their optical properties. vista.gov.vn

| Core Molecule | Number of Arms | Synthetic Method | Mn (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Triphenylamine | 3 | GRIM / Suzuki Coupling | 6,000 - 7,200 | - | researchgate.netvista.gov.vn |

| Triphenylbenzene | 3 | GRIM / Suzuki Coupling | 7,200 | 1.23 | researchgate.netkinampark.com |

| Hexaphenylbenzene | 6 | Kumada Polycondensation ("Core-First") | - | - | researchgate.net |

End-Functionalized Conjugated Polymers

The precise placement of functional groups at the chain ends of P3HT is crucial for applications such as surface modification, nanoparticle hybridization, and creating more complex block copolymers. advancedsciencenews.comresearchgate.net The living, chain-growth nature of GRIM polymerization is particularly well-suited for producing well-defined, end-functionalized polymers. advancedsciencenews.comcmu.edu

There are three primary strategies for synthesizing end-functionalized P3HT:

Functionalization via Termination: This method utilizes the "living" nature of the polymer chains during GRIM polymerization. After the monomer is consumed, the active polymer chain end can be terminated by adding a variety of Grignard reagents or other electrophiles, resulting in the desired end-group. advancedsciencenews.comcmu.edu This approach has been used to introduce a wide range of functional groups, including aryl, alkyl, allyl, and vinyl groups. cmu.edu

Use of Functionalized Initiators: In this approach, a functionalized aryl halide is used to create a functionalized nickel(II) initiator. This initiator starts the Kumada catalyst-transfer polycondensation (KCTP), thereby installing the functional group at the beginning of the polymer chain. advancedsciencenews.comscispace.com This method has been successfully employed to synthesize P3HT with phosphonic ester, pyridine, protected thiol, and phenol (B47542) end-groups with a high degree of functionalization. scispace.com

Post-Polymerization Modification: This strategy involves synthesizing a P3HT with a reactive end-group that can be chemically modified after the polymerization is complete. For example, a P3HT with an aldehyde end-group can be further reacted via Wittig or Knoevenagel reactions to install a cyanoacrylic acid linker, which is useful for binding to metal oxide surfaces like TiO₂. researchgate.net This multi-step approach offers versatility in introducing complex functionalities. advancedsciencenews.comresearchgate.net

| Functionalization Strategy | Example End-Group | Key Reagents/Process | Reference |

|---|---|---|---|

| Termination of "Living" Chain | Vinyl, Allyl, Aryl | Addition of functional Grignard reagent (e.g., vinylmagnesium bromide) to living P3HT chain. | cmu.edu |

| Functionalized Initiator | Phosphonic Ester, Thiol, Phenol | Use of functionalized air-stable Ni-initiators in Kumada Catalyst Transfer Polycondensation (KCTP). | scispace.com |

| Post-Polymerization Modification | Cyanoacrylic Acid | GRIM to form aldehyde-terminated P3HT, followed by Knoevenagel or Wittig reaction. | researchgate.net |

Investigation of Structure Property Relationships in Materials Derived from 2 Bromo 5 Hexylthiophene Precursors

Impact of Regioregularity on Electronic and Optoelectronic Properties

Regioregularity (RR) in P3HT refers to the precision of the head-to-tail (HT) coupling of the monomer units during polymerization. A high degree of regioregularity leads to a more planar polymer backbone, which significantly enhances the electronic and optoelectronic properties of the material. cut.ac.cynist.gov Highly regioregular P3HT can form well-ordered, semi-crystalline lamellar structures that facilitate charge transport. cut.ac.cy The percentage of HT couplings directly influences the polymer's ability to self-assemble, with higher RR promoting the formation of rod-like planar structures and well-ordered crystallites with extended π-conjugation. cut.ac.cy

This increased order has a profound effect on charge carrier mobility. For instance, studies have shown that as regioregularity decreases from 98% to 75%, the charge carrier mobility can plummet from 10⁻¹ cm²/V·s to 10⁻⁴ cm²/V·s. nih.gov A systematic study that produced P3HT with RRs ranging from 64% to 98% found that the highest RR (98%) polymer exhibited a charge carrier mobility of 1.81 × 10⁻¹ cm²/V·s. acs.org In contrast, a P3HT thin film with an RR of only 64% showed a significantly lower mobility of 10⁻⁸ cm²/V·s. nih.gov This dramatic difference is attributed to the fact that regio-defects, such as head-to-head (H-H) couplings, introduce kinks in the polymer chain, disrupting planarity and impeding both intrachain and interchain charge transport. nist.gov

The optical properties are also strongly dependent on regioregularity. The enhanced planarity and extended conjugation in high-RR P3HT lead to a red-shift in the absorption spectrum, indicating a smaller energy band gap and more efficient absorption of light. ntu.edu.tw Conversely, lower regioregularity results in a blue-shift of the absorption spectra, as the distorted backbone reduces the effective conjugation length. ntu.edu.tw While high regioregularity is crucial for high mobility, it can also induce high brittleness and stiffness, suggesting that tuning the RR can be a strategy to balance electrical and mechanical properties for applications like flexible electronics. acs.org

Table 1: Effect of Regioregularity on P3HT Properties

| Regioregularity (RR) | Charge Carrier Mobility (cm²/V·s) | Tensile Modulus (MPa) | Key Observation |

|---|---|---|---|

| 98% | 1.81 × 10⁻¹ | 287 | High mobility but brittle. acs.org |

| 75% | ~10⁻⁴ | N/A | Significant drop in mobility. nih.gov |

| 64% | ~10⁻⁸ | 13 | Very low mobility but mechanically resilient. nih.govacs.org |

Influence of Alkyl Side Chains on Polymer Conformation and Packing

The hexyl side chains, derived from the 2-bromo-5-hexylthiophene precursor, are not merely for ensuring solubility; they play a crucial role in the solid-state packing and conformation of the polymer chains. mdpi.com These flexible side chains influence the intermolecular spacing and the formation of the lamellar structures characteristic of semi-crystalline P3HT. mdpi.com In these structures, the rigid, conjugated backbones are separated by the insulating alkyl side chains. mdpi.com

The length and structure of the alkyl side chain directly affect the polymer's thermal properties, crystallinity, and interchain ordering. mdpi.comresearchgate.net Longer side chains can increase the distance between the π-stacked backbones, potentially reducing interchain charge hopping. However, they can also promote interdigitation, where the side chains from adjacent polymer sheets interlock. nih.govrsc.org This interdigitation can enhance the stability of the conjugated rings on the backbones, leading to more stable π-π stacking and reduced energetic disorder, which is beneficial for charge transport. rsc.org The conformation of the hexyl chains themselves can undergo an order-disorder transition, which affects the surface morphology and charge transport properties of the polymer film. nih.gov

Furthermore, the differential solubility between the hydrophobic alkyl chains and the less soluble thiophene (B33073) backbone is a driving force for self-assembly, particularly at interfaces. rsc.org This can lead to preferential orientation of the polymer chains, with the hexyl chains pointing away from a polar substrate or towards a non-polar interface, influencing the final morphology of thin films. rsc.org The position of branching in the side chain also has a dramatic effect; branching closer to the backbone (α-position) creates steric hindrance that reduces π-π stacking and crystallization, whereas branching further away (β-position) allows for more ordered packing. nih.gov

Relationship between Molecular Order and Charge Transport Characteristics

A direct and critical relationship exists between the degree of molecular order (crystallinity) and the charge transport characteristics of P3HT. rsc.orgacs.org Charge transport in these materials occurs via two primary mechanisms: intrachain transport along the conjugated backbone and interchain hopping between adjacent chains. mdpi.com Both mechanisms are significantly enhanced in well-ordered, crystalline regions. ntu.edu.tw

In crystalline domains, the P3HT chains adopt a planar conformation, which maximizes π-orbital overlap along the backbone, facilitating efficient intrachain charge delocalization. ntu.edu.tw Simultaneously, these planar chains pack closely in a π-stacking arrangement, which is crucial for interchain hopping. ntu.edu.tw The charge carrier mobility in semicrystalline polymers is therefore highly dependent on morphological parameters such as the degree of crystallinity, the orientation of the crystalline domains, and the connectivity between them. researchgate.net

Table 2: Impact of Film Fabrication Method on P3HT Molecular Order and Mobility

| Fabrication Method | Effect on Molecular Order | Field-Effect Mobility (μ) (cm²/V·s) |

|---|---|---|

| Spin Coating | Lower crystallinity and orientation | 8.0 × 10⁻⁴ |

| Dip Coating | Enhanced crystallinity | 1.3 × 10⁻³ |

| Unidirectional Floating-Film Transfer Method (UFTM) | High crystallinity and molecular orientation | 7.0 × 10⁻² |

Data sourced from nih.gov.

Electronic Band Structure Modulation through Derivatization

The electronic band structure of materials derived from this compound, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates their optoelectronic properties. For P3HT, the HOMO and LUMO levels have been determined to be approximately -4.96 eV and -3.04 eV, respectively, resulting in an optical band gap of around 1.92 eV. rsc.org This band gap is crucial for applications like organic solar cells, as it determines the portion of the solar spectrum that can be absorbed. mathnet.ru

While P3HT is the primary product, the thiophene ring can be derivatized to modulate these energy levels. Introducing electron-donating or electron-withdrawing functional groups onto the polymer backbone can systematically tune the HOMO and LUMO levels. nih.govnih.gov For example, density functional theory (DFT) calculations show that electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower it. nih.gov This allows for the rational design of polymers with tailored band gaps for specific applications. nih.gov

Furthermore, the effective band gap in solid-state P3HT films is not static but is influenced by the polymer's conformation. Torsional disorder, or twisting between adjacent thiophene rings, disrupts the π-conjugation and leads to a larger HOMO-LUMO gap (a blue shift). nih.govresearchgate.net Processing steps like thermal annealing can reduce this torsional disorder, leading to a more planar structure and a reduction in the band gap, which is beneficial for device performance. nih.govresearchgate.net Therefore, both chemical derivatization and physical control over the polymer conformation are powerful tools for modulating the electronic band structure.

Table 3: Electronic Properties of P3HT

| Property | Value | Reference |

|---|---|---|

| HOMO Level | -4.96 eV | rsc.org |

| LUMO Level | -3.04 eV | rsc.org |

| Optical Band Gap (Eg) | 1.92 - 1.93 eV | rsc.orgmathnet.ru |

Morphological Control and its Effects on Performance

The performance of devices based on P3HT is critically dependent on the solid-state morphology of the active layer. rsc.org Controlling this morphology through various processing strategies is a key aspect of optimizing device efficiency. rsc.org Morphology encompasses factors such as crystallinity, molecular orientation, surface roughness, and, in the case of bulk heterojunction solar cells, the phase separation between the donor polymer and acceptor material. rsc.org

Various techniques can be employed to control the morphology of P3HT films. The choice of solvent and processing additives, the deposition method (e.g., spin coating, dip coating, inkjet printing), and post-deposition treatments like thermal or solvent vapor annealing all have a significant impact. cut.ac.cynih.govmdpi.com For example, sonication of a P3HT solution before film casting can help disentangle polymer chains and induce the formation of well-ordered nanowires, leading to an order of magnitude enhancement in charge mobility. mdpi.comacs.org Similarly, oxidative chemical vapor deposition (oCVD) allows for control over polymer chain distortion, conjugation length, and film roughness by tuning deposition parameters like reactor pressure. rsc.org

Intermolecular Interactions and Supramolecular Ordering

The self-assembly of P3HT into ordered, functional structures is governed by a variety of non-covalent intermolecular interactions. acs.org The primary driving force for the crystallization and ordering of P3HT is the π-π stacking interaction between the conjugated backbones of adjacent polymer chains. acs.org This interaction encourages the chains to align in a cofacial arrangement, which is essential for interchain charge transport. ntu.edu.tw

These interactions are strong enough to cause significant shifts in vibrational frequencies when moving from an isolated molecule to a solid-state material. acs.org The strength of these interactions can be quantified using high-level quantum chemical calculations, which show that dispersion forces are a major component of the binding energy between thiophene units. nih.govmdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| Poly(3-hexylthiophene) | P3HT |

| acs.orgacs.org-phenyl C61 butyric acid methyl ester | PCBM |

| Poly(3-butylthiophene) | P3BT |

| Poly(3-octylthiophene) | P3OT |

| Poly(bithiophene-alt-thienothiophene) | PBTTT |

| Poly(3-thiopheneacetic acid) | P3TAA |

Computational and Theoretical Studies on 2 Bromo 5 Hexylthiophene and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the mechanisms of organic reactions involving 2-bromo-5-hexylthiophene. It offers a balance between computational cost and accuracy, enabling detailed exploration of potential energy surfaces, reaction intermediates, and transition states.

Investigation of Halogen Dance Reaction Energetics

The "halogen dance" (HD) is a notable isomerization reaction where a halogen substituent migrates to a different position on an aromatic ring. In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) can induce the bromine atom to move from the C2 to the C3 position. DFT calculations have been employed to unravel the intricate mechanism and energetics of this process. whiterose.ac.uk

Analysis of Polymerization Initiator Steric Effects

This compound and its derivatives are precursors for the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conducting polymer. DFT calculations have been vital in understanding the role of initiators in externally initiated chain-growth polymerization mechanisms. acs.org

Theoretical studies on the polymerization of similar monomers, such as 2-bromo-5-iodo-3-hexylthiophene, have revealed that steric effects of the initiator play a critical role in the success of the polymerization. acs.orgresearchgate.net For instance, the presence of an ortho substituent on an aryl-based initiator has a significant impact on the reaction mechanism. acs.org DFT calculations help in analyzing the stability of reaction intermediates during the oxidative addition and ligand exchange steps. researchgate.net These computational models have shown that aryl-based initiators are generally more stable than thiophene-based ones, and that steric hindrance can influence the yield and properties of the resulting polymer. acs.orgresearchgate.net This knowledge allows for the rational design of initiators to control polymerization and achieve desired polymer structures.

Modeling Transition States and Reaction Intermediates

A key strength of DFT is its ability to locate and characterize the structures and energies of transient species like transition states (TS) and reaction intermediates. For the halogen dance reaction of this compound, computational models have successfully identified these species along the reaction coordinate. whiterose.ac.uk

Molecular Orbital (MO) Analysis of Electronic Structures

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides fundamental insights into the electronic properties and reactivity of molecules like this compound. nih.govmdpi.com

The energies and spatial distributions of these frontier molecular orbitals (FMOs) are crucial for understanding electronic transitions and predicting reaction pathways. nih.gov The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally indicates higher reactivity. mdpi.com For thiophene (B33073) derivatives, DFT calculations are used to determine these orbital energies. mdpi.commdpi.com This analysis helps in understanding how different substituents on the thiophene ring alter its electronic structure, thereby influencing its behavior in reactions such as Suzuki cross-coupling. mdpi.com For instance, the HOMO-LUMO gap for a series of 5-aryl-2-bromo-3-hexylthiophene derivatives was found to be in the range of 3.98–4.69 eV, indicating varying levels of stability and reactivity based on the aryl substituent. mdpi.com

Interactive Data Table: Calculated HOMO-LUMO Energies for Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 4A | -5.88 | -1.72 | 4.16 |

| Derivative 4B | -6.04 | -1.89 | 4.15 |

| Derivative 4C | -6.21 | -1.82 | 4.39 |

| Derivative 4D | -6.64 | -1.95 | 4.69 |

| Derivative 4E | -5.99 | -2.01 | 3.98 |

| Derivative 4F | -5.79 | -1.73 | 4.06 |

| Derivative 4G | -6.11 | -1.88 | 4.23 |

Data derived from studies on similar 5-bromothiophene carboxylate derivatives, illustrating the typical range of values obtained through DFT calculations. mdpi.com

Solvation Effects in Reaction Simulations

The solvent environment can significantly influence the rates and outcomes of chemical reactions. Computational models often incorporate solvation effects to provide a more accurate description of reactions in solution. For reactions involving this compound, continuum solvation models are frequently used in DFT calculations. whiterose.ac.uk

Models such as the integral equation formalism polarisable continuum model (IEFPCM) and the conductor polarisable continuum model (CPCM) are employed to simulate the bulk solvent effect on the reaction energetics. whiterose.ac.uk For instance, in modeling the halogen dance reaction, calculations are performed using a continuum model for the solvent tetrahydrofuran (B95107) (THF) to determine the Gibbs free energies of the anions involved. whiterose.ac.uk These calculations are essential for accurately predicting which intermediates are more stable in solution and thus which reaction pathways are favored. whiterose.ac.uk The inclusion of solvation effects is critical for bridging the gap between theoretical gas-phase calculations and experimental results obtained in the laboratory. mdpi.com

Prediction of Reactivity and Selectivity in Derivatization Reactions

Computational studies are highly effective in predicting the reactivity and selectivity of this compound in various derivatization reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.govresearchgate.net These reactions are used to synthesize a wide array of 5-aryl-2-bromo-3-hexylthiophene derivatives by coupling with different arylboronic acids. researchgate.net

DFT calculations can help explain the observed selectivity and reactivity patterns. For example, the electronic effects of substituents (electron-donating vs. electron-withdrawing) on the arylboronic acid can significantly impact the yield and properties of the final product. nih.govmdpi.com Computational analysis of the electronic structure (such as FMOs) of the reactants and intermediates can rationalize these experimental observations. nih.govnih.gov By modeling different potential reaction pathways and their associated energy barriers, DFT can predict which regio- or chemoselective outcome is more likely, guiding the development of synthetic protocols for creating novel thiophene-based materials with tailored properties. nih.gov

Advanced Applications of Conjugated Materials Incorporating the Hexylthiophene Moiety

Organic Photovoltaics (OPV) and Solar Cells Research

The unique electronic and optical properties of materials derived from 2-Bromo-5-hexylthiophene make them highly suitable for applications in organic photovoltaics (OPVs) and other types of solar cells. chemimpex.comlookchem.com These materials are integral to the development of more efficient and cost-effective renewable energy technologies. chemimpex.com

Donor Material Development

In the realm of organic solar cells, this compound is a key precursor for the synthesis of donor polymers. These polymers, most notably poly(3-hexylthiophene) (P3HT), are widely used as the electron-donating component in the active layer of OPVs. beilstein-journals.orgmdpi.com The properties of the resulting polymers, such as molecular weight and regioregularity, are highly dependent on the synthesis method, which in turn affects the performance of the solar cell. beilstein-journals.orgmdpi.com

For instance, the direct arylation polycondensation of 2-bromo-3-hexylthiophene (B1249596) with unsymmetrical monothienoisoindigo units results in donor-acceptor random copolymers. rsc.org These copolymers exhibit tuned highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels, which are crucial for efficient charge transfer in solar cells. rsc.org

Table 1: Properties of a Donor-Acceptor Copolymer for OPV

| Property | Value |

|---|---|

| Copolymer | rr-P3HT with unsymmetrical monothienoisoindigo |

| Synthesis Method | Direct arylation polycondensation |

| Resulting Feature | Tuned HOMO/LUMO levels |

| OSC Efficiency | 1.91% |

This table summarizes the properties of a specific donor-acceptor copolymer synthesized from a derivative of this compound, highlighting its potential in organic solar cells. rsc.org

Bulk Heterojunction Design

The design of the bulk heterojunction (BHJ) is critical for the performance of organic solar cells. mdpi.com P3HT, synthesized from this compound derivatives, is a benchmark material for the donor phase in BHJ solar cells, often blended with fullerene derivatives like PCBM as the acceptor. beilstein-journals.orgmdpi.com The morphology of this blend, which can be controlled through annealing processes, significantly impacts the device's power conversion efficiency (PCE). mdpi.com

Table 2: Performance of BHJ Solar Cells with Flow-Synthesized P3HT

| P3HT Source | PCE (%) |

|---|---|

| Commercial (Merck) | 3.3 |

| Flow-Synthesized 1 | 3.2 |

| Flow-Synthesized 2 | 3.1 |

| Batch-Synthesized 1 | 3.4 |

| Batch-Synthesized 2 | 3.2 |

This table presents a comparison of power conversion efficiencies for bulk heterojunction solar cells fabricated with P3HT from different synthesis methods, including continuous flow. The data shows comparable performance across the different sources. beilstein-journals.org

Perovskite Solar Cell Hole Transport Materials (HTM)

Derivatives of this compound are also instrumental in the development of hole transport materials (HTMs) for perovskite solar cells (PSCs). researchgate.netacs.org P3HT itself is a cost-effective and stable HTM. researchgate.netacs.org Researchers have modified the P3HT backbone by incorporating electron-poor moieties like benzothiadiazole (BTD) to create donor-acceptor systems that enhance charge mobility. researchgate.net

These modified P3HT materials have shown improved stability under continuous illumination in flexible PSCs, delivering power conversion efficiencies comparable to standard P3HT. researchgate.net The use of such engineered polymers as HTMs is a promising strategy for manufacturing large-area and stable perovskite solar modules. researchgate.net In some cases, dopant-free P3HT-based materials have been used as low-cost HTLs in all-inorganic PSCs, achieving high power conversion efficiencies and excellent thermal stability. acs.org

Table 3: Performance of Flexible Perovskite Solar Cells with Modified P3HT as HTM

| HTM | PCE (%) | Stability |

|---|---|---|

| VI-LM-027 (P3HT-BDT copolymer) | Comparable to commercial P3HT | Improved under continuous illumination |

| Commercial P3HT | - | - |

This table highlights the performance of a modified P3HT-based hole transport material in flexible perovskite solar cells, indicating its potential for stable and efficient devices. researchgate.net

Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells (DSSCs), hexylthiophene-functionalized molecules serve as key components of organic dyes. acs.org These dyes consist of an electron donor, a π-conjugated system, and an electron acceptor/anchoring group. acs.org The incorporation of n-hexyl-substituted oligothiophenes, derived from precursors like this compound, into the dye structure has a significant impact on the solar cell's performance. acs.orgdoi.org

The presence of hexyl chains on the thiophene (B33073) units can retard charge recombination, leading to an increased electron lifetime and a higher open-circuit photovoltage (Voc). acs.org The number of hexyl chains and thiophene moieties influences the dye's adsorption on the TiO2 electrode, which in turn affects the short-circuit photocurrent (Jsc) and fill factor (FF). acs.org Through careful molecular design, a DSSC based on a dye with an n-hexyl-substituted quarter-thiophene achieved a power conversion efficiency of 8.3%. acs.org

Organic Field-Effect Transistors (OFETs) and Charge Transport Devices

The semiconducting properties of polymers derived from this compound make them highly valuable for organic field-effect transistors (OFETs) and other charge transport devices. rsc.org These materials form the active layer in such devices, enabling the control of current flow.

p-Type Semiconductor Development

Poly(3-hexylthiophene) and its derivatives are predominantly p-type semiconductors, meaning they transport positive charge carriers (holes). researchgate.net The synthesis of these polymers from 2-bromo-3-hexylthiophene monomers allows for the creation of materials with high charge carrier mobility. rsc.org The regioregularity of the polymer chain, which can be controlled through the polymerization method, is a critical factor in achieving high performance in OFETs. acs.orgscielo.br

For example, dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene can yield highly regioregular head-to-tail P3HT with high molecular weight, which is desirable for efficient charge transport. The development of new polymerization techniques continues to improve the properties of these materials for electronic applications. rsc.org

Table 4: Properties of P3HT for OFETs

| Synthesis Method | Regioregularity (%) | Molecular Weight (Mn) |

|---|---|---|

| Dehydrohalogenative Polycondensation | 98 | 30,600 |

This table shows the properties of poly(3-hexylthiophene) synthesized via a specific method, highlighting the high regioregularity and molecular weight achievable, which are beneficial for OFET applications.

Investigation of Charge Carrier Mobilities

The performance of organic electronic devices is fundamentally dependent on the charge carrier mobility of the semiconducting material. Polymers derived from hexylthiophene monomers, most notably poly(3-hexylthiophene) (P3HT), are extensively studied for their charge transport properties. researchgate.net The charge carrier mobility in these materials is not intrinsic but is heavily influenced by factors such as molecular weight, the regularity of the polymer chain (regioregularity), and the degree of crystallinity in the solid state. researchgate.netumons.ac.be

Research has shown that achieving a high degree of head-to-tail (HT) regioregularity in P3HT is crucial for maximizing charge carrier mobility. researchgate.netumons.ac.be This regular structure promotes the self-assembly of polymer chains into well-ordered, crystalline domains that facilitate efficient intermolecular charge hopping. researchgate.netethz.ch For instance, an increase in the percentage of HT couplings can lead to a significant enhancement in charge carrier mobility. researchgate.net The synthesis of regioregular P3HT often involves the polymerization of monomers like 2-bromo-5-chloromagnesio-3-hexylthiophene, which can be derived from precursors such as 2-bromo-3-hexyl-5-iodothiophene. researchgate.netacs.org